molecular formula C9H6ClF3O3 B1397447 2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 888022-63-7

2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B1397447
CAS No.: 888022-63-7
M. Wt: 254.59 g/mol
InChI Key: GOZXORRGNFHRGE-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C11H8ClF3O3. It is characterized by the presence of a chloro group and a trifluoroethoxy group attached to a benzoic acid core. This compound is commonly used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other industrial chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves the following steps:

    Nitration: 2,4-dichloronitrobenzene is reacted with trifluoroethanol to form 2,4-dichloro-5-(2,2,2-trifluoroethoxy)nitrobenzene.

    Reduction: The nitro group is reduced to an amine group, resulting in 2,4-dichloro-5-(2,2,2-trifluoroethoxy)aniline.

    Chlorination: The amine group is then chlorinated to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its bioactive effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Chloro-4-(methylsulfonyl)-3-(2,2,2-trifluoroethoxy)methylbenzoic acid
  • 2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid methyl ester

Comparison:

Properties

IUPAC Name

2-chloro-4-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c10-7-3-5(16-4-9(11,12)13)1-2-6(7)8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZXORRGNFHRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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